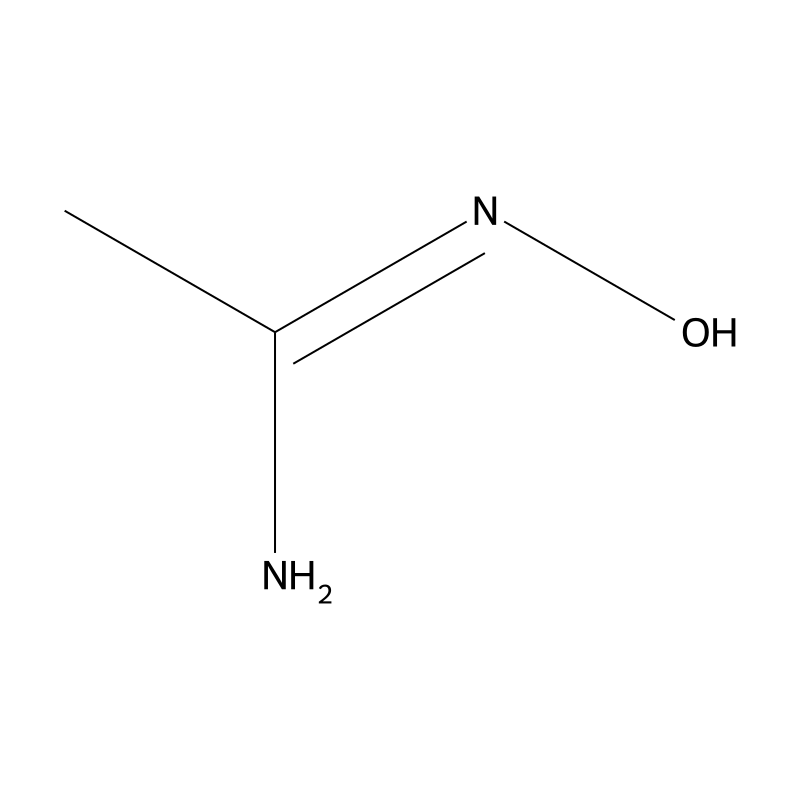N-Hydroxyacetamidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- N-Hydroxyacetamidine is a white crystalline solid [].
- Its origin is likely limited to laboratory synthesis, with no known natural sources reported in scientific literature.
- Its significance lies in its role as a precursor for the synthesis of amidoximes and related compounds, which are of interest in medicinal chemistry due to their potential biological activities [].
Molecular Structure Analysis
N-Hydroxyacetamidine has a relatively simple structure featuring a central carbon atom bonded to a hydroxyl group (OH), an amine group (NH2), and a methyl group (CH3). The key features include:
- The combination of an amine and a hydroxyl group connected to the same carbon creates a functional group called a hydroxamic acid moiety [].
- This moiety is known to participate in hydrogen bonding, which can influence the reactivity and physical properties of the molecule [].
Chemical Reactions Analysis
The primary application of N-Hydroxyacetamidine is in the synthesis of amidoximes. Here's an example reaction with acetaldoxime:
CH3C=NOH + H2N(OH)CH3 -> CH3C(=NOH)N(OH)CH3 (Eq. 1) []
- In this reaction, N-Hydroxyacetamidine reacts with acetaldoxime to form N-hydroxyacetaldoxime, an amidoxime derivative.
- Other reactions involving N-Hydroxyacetamidine might exist for the synthesis of various amidoxime derivatives, but detailed information is limited in available scientific literature.
Physical And Chemical Properties Analysis
- It is likely a solid at room temperature due to the presence of polar functional groups (hydroxyl and amine) that can participate in intermolecular interactions.
- It is expected to be soluble in water due to the presence of the hydroxyl group.
- The amine group might give it some basic character, but specific pH data is unavailable.
Precursor for Amidoximes and Related Compounds
The primary application of N-Hydroxyacetamidine in scientific research lies in its use as a precursor for the synthesis of amidoximes and related compounds []. Amidoximes are a class of organic molecules with a C=N-OH functional group. They have various applications, including:
- Nucleophilic Substitution: The nitrogen atom in the acetamidine moiety can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
- Formation of Metal Complexes: N-Hydroxyacetamidine can form complexes with metal ions such as cobalt(II), nickel(II), and copper(II) through coordination with the nitrogen atom of the hydroxamate group .
- Reactivity with Electrophiles: The hydroxyl group can react with electrophiles, leading to further derivatization of the compound.
N-Hydroxyacetamidine exhibits notable biological activities, particularly in the realm of antibacterial and anticancer research:
- Antibacterial Properties: Compounds containing the N-hydroxyacetamidine moiety have been synthesized and shown to possess antibacterial activity against various pathogens .
- Enzyme Inhibition: It has been studied for its potential as an inhibitor of certain enzymes involved in tumor growth, indicating its possible application in cancer therapy .
The synthesis of N-hydroxyacetamidine can be achieved through several methods:
- Hydroxylation of Acetamidine: This method involves the direct hydroxylation of acetamidine under controlled conditions to yield N-hydroxyacetamidine.
- Reactions with Hydroxylamine: The reaction of acetamidine with hydroxylamine can also produce N-hydroxyacetamidine, typically requiring specific conditions to enhance yield and purity.
- Metal-Catalyzed Reactions: Utilizing metal catalysts can facilitate the formation of N-hydroxyacetamidine from simpler precursors through more complex synthetic pathways.
N-Hydroxyacetamidine finds applications in various fields:
- Pharmaceutical Development: Its derivatives are explored for their potential as antibacterial agents and enzyme inhibitors, particularly in drug discovery processes.
- Chemical Research: Used as a reagent in organic synthesis, particularly for introducing hydroxamic acid functionalities into other compounds.
Studies have explored the interaction of N-hydroxyacetamidine with various metal ions and other compounds:
- Metal Ion Coordination: Research indicates that N-hydroxyacetamidine forms stable complexes with transition metals, which may influence its biological activity and efficacy as a drug candidate .
- Theoretical Studies: Density functional theory has been employed to understand the interaction mechanisms between N-hydroxyacetamidine and vanadate ions, providing insights into its reactivity profile .
Several compounds share structural similarities with N-hydroxyacetamidine. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Acetohydroxamic Acid | Hydroxamic Acid | Known for its strong inhibition of certain enzymes. |
| N-Hydroxy-N-methylacetamide | N-Hydroxylated Amide | Exhibits different solubility properties. |
| 2-Amino-N-hydroxyacetamide | Amino Hydroxamate | Forms stable complexes with metal ions like copper. |
| N-Hydroxy-2-acetylaminofluorene | Acetylated Hydroxamate | Exhibits unique fluorescence properties. |
N-Hydroxyacetamidine stands out due to its specific structural configuration that allows for diverse reactivity and biological activity compared to these similar compounds.








